1-(3,4-Dimethoxyphenyl)butane-1,3-dione
Overview
Description
1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a chemical compound with the molecular formula C12H14O4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves dissolving the starting material in ethyl acetate, adding sodium amide, and heating the mixture to 60°C . Another method involves using sodium hydride in cyclohexane at 80°C .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(CC©=O)C1=CC(OC)=C(OC)C=C1 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex. For example, one reaction involves the use of sodium nitrite in water and acetic acid at 0 - 20°C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 222.24 . Its physical and chemical properties, such as melting point, boiling point, and density, are predicted to be 71-72 °C, 347.5±27.0 °C, and 1.116±0.06 g/cm3, respectively .Scientific Research Applications
Synthesis and Chemical Properties
Innovative Synthesis Methods
1,4-Diphenyl substituted butane 1,4-dione, a compound related to 1-(3,4-Dimethoxyphenyl)butane-1,3-dione, is synthesized using a photo redox-mediated one-pot method. This process involves the dimerization of styrene followed by oxidation, utilizing Mo and W based polyoxometalates as catalysts under UV-light. This approach is both economical and scalable (Das, Lai, Mallick, & Roy, 2016).
Structural and Spectroscopic Analysis
The compound 1-(3,4-dimethoxyphenyl)propane-1,2-dione demonstrates unique structural properties, where the O atom of the distal carbonyl group is displaced from the plane defined by the proximal C=O double bond and the aromatic entity. This arrangement results in a stereogenic C—C axis, as characterized by X-ray diffraction and spectroscopic methods (Hartung, Špehar, Svoboda, & Fuess, 2004).
Application in Material Science and Chemistry
Corrosion Inhibition
Spirocyclopropane derivatives, including compounds similar to this compound, have been studied for their ability to inhibit corrosion of mild steel in acidic environments. These inhibitors work by adsorbing onto the steel surface, involving both physical and chemical processes. Their effectiveness is linked to the π-electrons in the aromatic ring and the lone-pair electrons in the methoxy group (Chafiq et al., 2020).
Synthesis of Complexes
The synthesis of nickel(II) macrocyclic and open-chain complexes using 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone templates highlights another application. These complexes are characterized by X-ray diffraction, revealing their square-planar structure, and studied for their electronic, IR, NMR, and mass spectra properties (Gradinaru et al., 2001).
Analytical Chemistry Applications
Copper Selective Electrodes
1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, a compound structurally related to this compound, is used as an ionophore for copper-selective poly(vinyl) chloride membrane electrodes. This demonstrates the utility of such compounds in analytical chemistry, particularly in the detection and quantification of copper ions (Kopylovich, Mahmudov, & Pombeiro, 2011).
Photometric Determination of Copper(II)
Azoderivatives of ethyl acetoacetate, which share a similar β-diketone structure with this compound, have been synthesized and used for the photometric determination of copper(II) in nickel alloys. This showcases the role of such compounds in photometric analytical methods (Makhmudov, Alieva, Gadzhieva, & Chyragov, 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that this compound may undergo a michael addition reaction with n-heterocycles . This reaction could potentially lead to changes in the target molecules, altering their function .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)butane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPDJSMZXOYFOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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